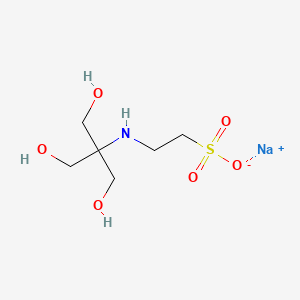

Sal de sodio de TES

Descripción general

Descripción

Physical And Chemical Properties Analysis

Sodium 2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)ethanesulfonate is a white crystalline powder that is moderately soluble in water . It has a pKa1 value of 2.3 at 25 °C, while its pKa2 at 20 °C is 8.15 . Its useful buffering range of pH is 7.4-8.8 . It is soluble in water (350 g/L) at 20°C, and methanol (very faint turbidity) .Aplicaciones Científicas De Investigación

Sal de sodio de TES en bioquímica y biología molecular La this compound se utiliza ampliamente en la investigación de bioquímica y biología molecular debido a su alta solubilidad en agua y su capacidad para estabilizar los niveles de pH dentro del rango fisiológico de 6.8 a 8.2 en un amplio rango de temperaturas. Se utiliza comúnmente en la preparación de tampones de electroforesis .

Formulaciones de medios de cultivo celular

TES es beneficioso para el crecimiento de células epidérmicas a pH 7.4 - 7.9 donde se requiere capacidad de amortiguación adicional. También es útil en las formulaciones de medios de cultivo celular, especialmente en medios que requieren cationes metálicos donde no se pueden utilizar muchos tampones debido a la quelación o precipitación .

Estudio de la oxidación del succinato

Se encontró que TES era beneficioso en un estudio de oxidación del succinato, lo que indica su posible papel en estudios metabólicos y aplicaciones relacionadas con los procesos de respiración celular .

Medio de almacenamiento de energía térmica (TES)

Las sales fundidas, incluida la this compound, tienen un gran potencial como medios de almacenamiento de energía térmica debido a sus muchos tipos y composiciones, amplias temperaturas de operación y valores relativamente altos de capacidad calorífica específica. Esto los hace adecuados para sistemas de almacenamiento de calor sensible a alta temperatura .

Sistemas de almacenamiento térmico de sales fundidas

Los investigadores han informado sobre varios modelos para abordar diferentes configuraciones de sistemas de almacenamiento térmico de sales fundidas. Estos incluyen sistemas TES de un solo fluido (solo sal fundida), sistemas TES de calor sensible de doble medio (sal fundida y almacenamiento sólido) y sistemas de almacenamiento térmico de calor latente de doble medio (sal fundida y PCM) .

Avances farmacéuticos

Los productos de this compound se utilizan cada vez más en la industria farmacéutica debido a su versatilidad y diversas aplicaciones que van desde la formulación de fármacos hasta los procesos industriales .

Mecanismo De Acción

Target of Action

TES sodium salt is primarily used as a zwitterionic buffer . Its primary targets are the pH levels within a biological system, which it helps to stabilize .

Mode of Action

As a zwitterionic buffer, TES sodium salt contains ionizable groups of both positive and negative charges . It interacts with H+ ions in the system, absorbing excess H+ ions when the pH is too low, and releasing H+ ions when the pH is too high . This interaction helps to maintain a stable pH level within the physiological range of 6.8 to 8.2 .

Biochemical Pathways

The primary biochemical pathway affected by TES sodium salt is the regulation of pH levels within a biological system . By maintaining a stable pH, TES sodium salt ensures that biochemical reactions can proceed at their optimal rates, as many enzymes and biochemical processes are highly sensitive to changes in pH .

Pharmacokinetics

Its high water solubility suggests that it would be readily absorbed and distributed throughout the body if administered .

Result of Action

The primary result of TES sodium salt’s action is the stabilization of pH levels within a biological system . This can have a significant impact on cellular health and proliferation, as well as the efficacy of biochemical reactions .

Action Environment

The action of TES sodium salt is influenced by environmental factors such as temperature and the presence of other ions . It is effective over a broad range of temperatures, making it useful in a variety of experimental conditions . The presence of heavy metals or other contaminants could potentially interfere with its buffering capacity .

Propiedades

IUPAC Name |

sodium;2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO6S.Na/c8-3-6(4-9,5-10)7-1-2-14(11,12)13;/h7-10H,1-5H2,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXMFAHOYNRHBI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])NC(CO)(CO)CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5072062 | |

| Record name | Ethanesulfonic acid, 2-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70331-82-7 | |

| Record name | Ethanesulfonic acid, 2-((2-hydroxy-1,1-bis(hydroxymethyl)ethyl)amino)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070331827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70331-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

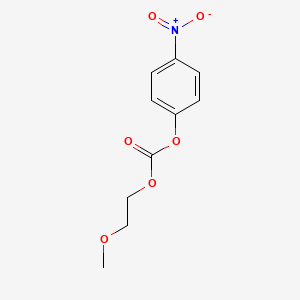

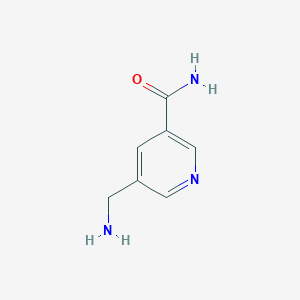

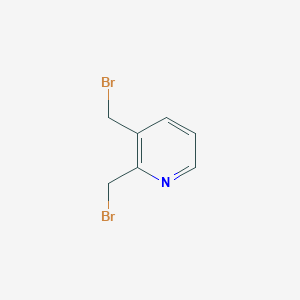

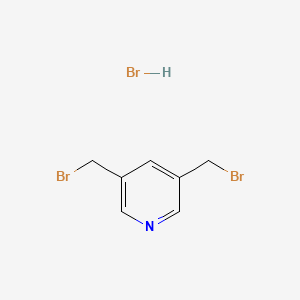

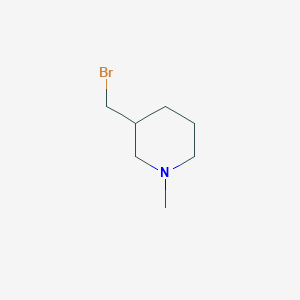

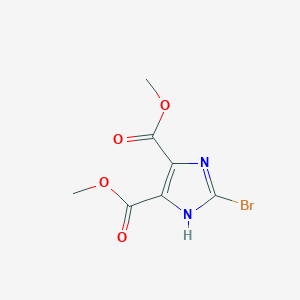

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)

![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)